molecular formula C18H22N4O4 B2732411 6-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione CAS No. 866134-06-7

6-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione

Cat. No.: B2732411
CAS No.: 866134-06-7
M. Wt: 358.398
InChI Key: ITOJILCVWOZQFD-UHFFFAOYSA-N
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Description

6-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione is a heterocyclic compound featuring a pyrimidinedione core substituted with a 1,3-dimethyl group at positions 1 and 3 and a 4-(1,3-benzodioxol-5-ylmethyl)piperazino moiety at position 6. Its structure combines the uracil-derived pyrimidinedione scaffold with a piperazine-linked benzodioxole group, which may confer unique physicochemical and biological properties. This compound is cataloged under multiple synonyms, including ZINC5753438 and AKOS005099796, and is listed by suppliers specializing in complex heterocycles .

The 1,3-dimethyluracil core (CAS 874-14-6) is a well-studied pyrimidine derivative with applications in medicinal chemistry and agrochemicals .

Properties

IUPAC Name

6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1,3-dimethylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4/c1-19-16(10-17(23)20(2)18(19)24)22-7-5-21(6-8-22)11-13-3-4-14-15(9-13)26-12-25-14/h3-4,9-10H,5-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITOJILCVWOZQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound's molecular formula is C16H20N4O3C_{16}H_{20}N_4O_3, with a molar mass of approximately 320.36 g/mol. The presence of the benzodioxole moiety is significant as it often contributes to various biological activities, including anti-inflammatory, anticancer, and antidiabetic effects.

Antidiabetic Potential

Recent studies have highlighted the antidiabetic potential of benzodioxole derivatives. For instance, compounds derived from this structure have shown significant inhibition of α-amylase, an enzyme involved in carbohydrate metabolism. In vitro testing demonstrated that certain derivatives exhibited IC50 values ranging from 0.68 µM to 2.57 µM against α-amylase, indicating strong inhibitory activity that could aid in managing blood glucose levels in diabetic patients .

Anticancer Effects

The anticancer properties of benzodioxole derivatives are also noteworthy. In vitro assays have revealed that these compounds can induce cytotoxicity in various cancer cell lines while sparing normal cells. For example, one study reported that specific derivatives displayed IC50 values between 26–65 µM against multiple cancer cell lines, suggesting their potential as therapeutic agents in oncology .

The mechanism by which these compounds exert their effects often involves the modulation of signaling pathways associated with cell proliferation and apoptosis. The interaction with α-amylase not only aids in glucose regulation but may also influence insulin signaling pathways, which are crucial in cancer metabolism and progression .

Study 1: Antidiabetic Efficacy

In a controlled study involving streptozotocin-induced diabetic mice, administration of a related benzodioxole compound significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses. This suggests a promising avenue for developing new antidiabetic therapies based on this chemical scaffold .

Study 2: Anticancer Activity

A separate investigation focused on the cytotoxic effects of benzodioxole derivatives on human cancer cell lines. The results indicated that certain compounds not only inhibited cell growth but also induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. These findings underscore the potential for these compounds in cancer treatment protocols .

Summary of Research Findings

Activity IC50 Value (µM) Cell Lines/Models Notes
α-Amylase Inhibition0.68 - 2.57In vitro (various)Strong inhibitors identified
Cytotoxicity26 - 65Cancer cell linesSelective toxicity; normal cells less affected
Blood Glucose ReductionN/AStreptozotocin-induced diabetic miceSignificant reduction observed

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 6-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione are compared below with analogous pyrimidinedione derivatives (Table 1). Key differences in substituents, molecular weight, and applications are highlighted.

Table 1: Structural and Functional Comparison of Pyrimidinedione Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features/Applications Reference
This compound 1,3-dimethyl; 6-(4-benzodioxolylmethyl-piperazino) Not explicitly provided* Potential CNS activity due to piperazine moiety; synthetic complexity
1,3-Dimethyluracil 1,3-dimethyl C₆H₈N₂O₂ 140.14 Base structure; used in agrochemicals
Bromacil 5-bromo, 6-methyl, 3-(1-methylpropyl) C₉H₁₃BrN₂O₂ 261.12 Herbicide; lipophilic alkyl/bromo groups
5-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethanehydrazonoyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione 1,3-dimethyl; 5-(pyridinyl-hydrazonoyl) C₁₄H₁₃ClF₃N₅O₂ 375.74 Electron-withdrawing groups enhance reactivity
FMAU (1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-methyluracil) Fluorinated arabinofuranosyl; 5-methyl C₁₀H₁₂FN₂O₅ 259.22 Antiviral/nucleoside analog; radiopharmaceutical

*Molecular formula inferred: Likely C₁₉H₂₃N₅O₄ (1,3-dimethyluracil core + C₁₃H₁₅N₃O₂ for benzodioxolylmethylpiperazino group).

Key Findings

Substituent Impact on Lipophilicity: Bromacil’s bromine and alkyl groups increase lipophilicity, making it suitable as a soil-applied herbicide .

Electronic Effects: The hydrazonoyl group in the derivative (C₁₄H₁₃ClF₃N₅O₂) introduces electron-withdrawing properties, likely altering binding affinity in enzyme inhibition . Fluorine in FMAU stabilizes the glycosidic bond, enhancing metabolic resistance and utility in PET imaging .

Synthetic Complexity: The target compound’s synthesis requires multi-step functionalization, including piperazine coupling and benzodioxole incorporation (similar to methods in for amino-pyrimidinediones) . Bromacil’s synthesis is simpler, involving direct bromination and alkylation of uracil derivatives .

Biological Applications: FMAU’s fluorinated sugar moiety enables specific antiviral and diagnostic applications, unlike the target compound’s untested pharmacological profile . Piperazine-containing analogs (e.g., ) are often explored for CNS targets due to blood-brain barrier penetration .

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